Hydrocinnamic Acid-13C3
Description
Overview of Hydrocinnamic Acid (3-Phenylpropanoic Acid) in Scientific Contexts
Hydrocinnamic acid, also known as 3-phenylpropanoic acid, is a naturally occurring compound that has garnered interest in various scientific fields for its biological activities. targetmol.commedchemexpress.com It possesses a phenylpropanoid C6-C3 backbone structure. nih.gov
Natural Occurrence and Metabolic Precursors (e.g., Phenylalanine)
Hydrocinnamic acids are widely distributed in the plant kingdom and are found in fruits, vegetables, cereals, coffee, and tea. nih.govnih.gov They are synthesized in plants through the shikimate pathway, a major metabolic route that produces aromatic amino acids. nih.govnih.gov The primary precursor for the biosynthesis of many hydroxycinnamic acids is the amino acid phenylalanine. nih.govmdpi.com An enzyme called phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid, which then undergoes a series of enzymatic reactions to form various hydroxycinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid. nih.govresearchgate.net
General Relevance in Biochemical Pathways (excluding human clinical context)
In plants, hydrocinnamic acids and their derivatives play crucial roles in various physiological processes. They are involved in defense mechanisms against pathogens and herbivores, and they contribute to the structural integrity of plant cell walls. nih.gov These compounds also act as antioxidants, protecting the plant from oxidative stress caused by environmental factors. nih.govnih.gov In microorganisms, hydrocinnamic acids can be metabolized through various pathways. For example, gut microbiota can transform ingested hydroxycinnamic acids into a variety of smaller metabolites. nih.gov
Research Imperatives for Hydrocinnamic Acid-13C3
Specific Advantages of Multi-Positional 13C Labeling (e.g., -13C3)
The use of molecules labeled with multiple ¹³C atoms, such as this compound, offers significant advantages over single-labeling strategies, particularly in metabolic flux analysis (MFA) and mechanistic studies.
One of the primary benefits is the ability to generate more informative labeling patterns in downstream metabolites. When a substrate like this compound enters a metabolic pathway, its three-¹³C backbone is either retained, fragmented, or rearranged according to the specific enzymatic reactions it undergoes. Analyzing the resulting mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) in subsequent products provides a much richer dataset. nih.gov This detailed information allows for a more robust and accurate calculation of the relative contributions of different metabolic pathways. nih.govvanderbilt.edu
Furthermore, multi-positional labeling is invaluable for resolving alternate or parallel pathways. youtube.com If a metabolite can be formed through several different routes, a singly labeled precursor might not provide enough information to distinguish between them. However, a multi-labeled precursor like a ¹³C₃-compound will generate unique isotopic signatures for each path, enabling researchers to quantify the flux through each distinct route. youtube.com For instance, the specific arrangement of the three ¹³C atoms in a product molecule, which can be determined by ¹³C-NMR, can definitively show how the carbon skeleton was cleaved and reassembled, offering direct evidence for a particular reaction mechanism. youtube.com This level of detail is often essential for identifying kinetic bottlenecks and discovering novel metabolic functions. vanderbilt.edu
Scope and Limitations of 13C-Labeled Probes in Mechanistic Investigations
The scope of ¹³C-labeled probes in research is extensive. They are fundamental to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify intracellular metabolic fluxes and understand how cells respond to genetic or environmental changes. vanderbilt.eduyoutube.com This has direct applications in metabolic engineering, where the goal is to optimize the production of biofuels, pharmaceuticals, or other valuable chemicals by identifying and overcoming metabolic bottlenecks. vanderbilt.edu In organic chemistry and biochemistry, these probes are indispensable for elucidating complex reaction mechanisms by tracing the fate of atoms from reactants to products. pressbooks.pubfiveable.me
Despite their power, ¹³C-labeled probes are subject to certain limitations. A significant challenge is the complexity of data interpretation. While multi-positional labeling provides rich data, analyzing the intricate mass isotopomer patterns and NMR spectra requires sophisticated computational modeling and expertise. youtube.com
Another limitation is the issue of isotopic dilution. The labeled compound introduced into a system will mix with endogenous, unlabeled pools of the same metabolite, which can complicate the analysis. nih.gov Reaching an "isotopic steady state," where the isotopic enrichment of metabolites becomes constant, is often assumed in MFA studies but can be difficult to achieve in practice, especially in complex organisms or systems with slow turnover rates. nih.govnih.gov
Finally, the practical aspects of cost and availability can be a constraint. The synthesis of complex, multi-positionally labeled molecules like this compound is often expensive and technically demanding. youtube.comyoutube.com This can limit the scale and scope of experiments that researchers can undertake. Therefore, careful experimental design is crucial to match the scope of the labeling strategy to the specific research question to avoid unnecessary complexity and expense. vanderbilt.edu
Properties
Molecular Formula |
C₆¹³C₃H₁₀O₂ |
|---|---|
Molecular Weight |
150.17 |
Synonyms |
Benzenepropanoic Acid-13C3; 3-Phenyl-n-propionic Acid-13C3; 3-Phenylpropanoic Acid-13C3; 3-Phenylpropionic Acid-13C3; Benzenepropionic Acid-13C3; Benzylacetic Acid-13C3; Dihydrocinnamic Acid-13C3; NSC 9272-13C3; β-Phenylpropanoic Acid-13C3; β-Phenylp |
Origin of Product |
United States |
Synthetic Methodologies for Hydrocinnamic Acid 13c3
Precursor Selection and Strategic Derivatization for ¹³C Incorporation
The successful synthesis of Hydrocinnamic Acid-13C3 is highly dependent on the initial selection of isotopically enriched precursors. The strategic placement of ¹³C atoms within the target molecule is achieved through careful planning of the synthetic route and the choice of labeled starting materials.
Utilization of Isotopically Enriched Starting Materials
A common and effective strategy for synthesizing ¹³C-labeled compounds involves starting with commercially available, isotopically enriched precursors. These precursors already contain ¹³C atoms at specific or uniformly distributed positions. For the synthesis of complex molecules, these labeled starting materials serve as the foundational building blocks.
Key isotopically enriched starting materials include:
¹³C-labeled glucose: A versatile precursor in biosynthetic methods where microorganisms or enzymes are used to convert it into more complex molecules.
¹³C-labeled amino acids: L-phenylalanine, in particular, is a direct precursor to the phenylpropanoid pathway, which produces cinnamic acid and its derivatives. d-nb.info The use of [¹³C₆]-Phe (phenylalanine with a uniformly labeled benzene (B151609) ring) allows for the introduction of six ¹³C atoms into the aromatic core of hydrocinnamic acid. d-nb.info
Simple labeled molecules: Smaller, labeled molecules like [¹³C₂]acetyl chloride or [¹³C]methyl iodide can be used to introduce labeled carbon atoms at specific points in a synthetic pathway. researchgate.net
The choice of the enriched starting material dictates the subsequent synthetic steps and the final labeling pattern of the this compound.
Regioselective Labeling Approaches for Specific Carbon Positions
For many applications, it is necessary to have the ¹³C label at a specific carbon atom within the hydrocinnamic acid molecule (e.g., at the C1, C2, or C3 position of the propanoic acid side chain). This requires regioselective labeling strategies, where chemical reactions are designed to introduce the isotope at a precise location.
One common precursor for unlabeled hydrocinnamic acid is cinnamic acid, which can be reduced to form the final product. orgsyn.org Therefore, the synthesis of a regioselectively labeled cinnamic acid is a key step. For example, to label the carboxylic acid carbon (C1), a reaction involving a ¹³C-labeled cyanide or a ¹³CO surrogate could be employed. rsc.orgresearchgate.net Labeling the C2 or C3 positions of the side chain would necessitate different synthetic approaches, potentially starting from a labeled phenylacetaldehyde (B1677652) or a related compound and extending the carbon chain with labeled reagents.
A plausible mechanism for regioselective functionalization often involves directing groups that guide a metal catalyst to a specific C-H bond for activation. researchgate.net While often applied to aromatic rings, similar principles can be adapted for aliphatic chains under specific catalytic conditions.
Chemical Synthesis Routes for this compound
The chemical synthesis of this compound typically involves a series of well-established organic reactions, adapted to incorporate the isotopic label.
Multi-Step Organic Synthesis Pathways
The construction of this compound from simpler, labeled precursors often requires a multi-step synthetic sequence. A common route involves the reduction of cinnamic acid or its derivatives. orgsyn.org For instance, a synthesis could start with a labeled benzaldehyde (B42025), which is then reacted with a labeled acetate (B1210297) equivalent in a Perkin or Wittig-type reaction to form labeled cinnamic acid. Subsequent reduction of the double bond yields the desired this compound.
Coupling Reactions and Functional Group Transformations with Labeled Reagents
Modern synthetic organic chemistry offers a powerful toolbox of coupling reactions that are highly effective for creating carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are particularly useful. nih.gov These reactions can be used to couple a labeled fragment to an unlabeled one, precisely installing the ¹³C isotope where needed. For example, a labeled vinyl or acetylenic group could be coupled to a phenyl group, followed by further transformations to create the propanoic acid side chain.
Functional group transformations are also critical. For instance, the conversion of an alcohol to a halide, followed by a reaction with a labeled cyanide and subsequent hydrolysis, can be used to introduce a ¹³C-labeled carboxylic acid group. orgsyn.org The reduction of a double bond in a labeled cinnamic acid derivative is a key functional group transformation to yield hydrocinnamic acid. orgsyn.org
Chemo-Enzymatic and Biosynthetic Labeling Strategies
In addition to purely chemical methods, chemo-enzymatic and biosynthetic approaches offer elegant and often highly selective ways to produce labeled compounds.
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.gov For example, a labeled precursor can be synthesized chemically and then subjected to an enzymatic reaction to complete the synthesis. nih.gov This can be particularly useful for achieving specific stereochemistry or avoiding the need for protecting groups. An enzymatic reduction of a labeled cinnamic acid derivative could be one such application.
Biosynthetic labeling utilizes living organisms, such as bacteria or yeast, or cell-free enzymatic systems to produce the target molecule from a labeled nutrient source. d-nb.info For example, E. coli can be engineered to overproduce aromatic amino acids. frontiersin.org By feeding the culture with ¹³C-labeled glucose, the microorganisms will incorporate the label into their metabolic pathways, ultimately producing labeled L-phenylalanine. d-nb.info This L-phenylalanine can then be isolated and used as a precursor for the synthesis of this compound. The enzyme Phenylalanine Ammonia Lyase (PAL) is key in this pathway, as it converts L-phenylalanine to cinnamic acid. frontiersin.orgwiley-vch.de This biosynthetic cinnamic acid can then be chemically reduced to the final product.
Enzymatic Transformations with ¹³C-Labeled Substrates
Enzymatic synthesis offers a highly specific and efficient route to isotopically labeled compounds. This approach leverages the catalytic prowess of enzymes to incorporate ¹³C atoms from labeled precursors into the target molecule.
A primary enzymatic route to hydrocinnamic acid involves the reduction of cinnamic acid. While various chemical reduction methods exist, enzymatic processes provide stereospecificity and milder reaction conditions. For the synthesis of this compound, the precursor, cinnamic acid, must first be labeled with ¹³C at the desired positions.
One established method for synthesizing ¹³C-labeled cinnamic acid is the Perkin reaction. fu-berlin.de This reaction can be adapted to use ¹³C-labeled acetic acid as the source of the isotopic label. fu-berlin.deresearchgate.net For instance, reacting [1-¹³C]-acetic acid with benzaldehyde in the presence of a suitable base and anhydride (B1165640) can yield [1-¹³C]-cinnamic acid. fu-berlin.de To create a triply labeled side chain, a custom synthesis starting from a ¹³C₃-labeled precursor would be necessary.
Once the ¹³C-labeled cinnamic acid is obtained, enzymes such as enoate reductases can be employed for the stereospecific reduction of the double bond to yield hydrocinnamic acid. researchgate.net These enzymes, often found in microorganisms, catalyze the addition of hydrogen across the α,β-unsaturated double bond of cinnamic acid, thereby producing hydrocinnamic acid. If the starting cinnamic acid is labeled, for example, as [1,2,3-¹³C₃]-cinnamic acid, the resulting hydrocinnamic acid will carry the same isotopic labeling pattern in its propanoic acid side chain. sigmaaldrich.com
Another enzymatic approach involves the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to produce cinnamic acid. d-nb.info By using L-phenylalanine labeled with ¹³C in the side chain, one can produce ¹³C-labeled cinnamic acid, which can then be subsequently reduced to hydrocinnamic acid. For example, feeding [¹³C₆]-phenylalanine to a system containing PAL and a subsequent reductase could theoretically yield hydrocinnamic acid with a labeled phenyl ring. nih.gov To achieve the specific ¹³C₃ labeling in the side chain, a custom synthesis of L-phenylalanine with a ¹³C₃-labeled side chain would be required as the starting material.
| Enzymatic Step | Enzyme | ¹³C-Labeled Substrate | ¹³C-Labeled Product | Reference |
| Deamination | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine-¹³C₃ | Cinnamic Acid-¹³C₃ | d-nb.info |
| Reduction | Enoate Reductase | Cinnamic Acid-¹³C₃ | Hydrocinnamic Acid-¹³C₃ | researchgate.net |
Microbial or Plant Cell Culture-Based Labeling (e.g., feeding ¹³C-glucose)
An alternative and powerful strategy for producing isotopically labeled compounds is to harness the metabolic machinery of whole organisms, such as microbes or plant cells. By feeding these cultures with a simple, uniformly ¹³C-labeled carbon source like [U-¹³C₆]-glucose, the organisms will biosynthesize a wide array of metabolites, including phenylpropanoids, with the ¹³C label incorporated throughout their carbon skeletons. nih.govresearchgate.netnih.gov
Microbial Production:
Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be engineered to produce cinnamic acid and its derivatives. nih.gov These microbes are often modified to express key enzymes from the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL). nih.gov When these engineered strains are grown in a medium containing [U-¹³C₆]-glucose as the primary carbon source, the glucose is metabolized through central carbon pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The intermediates of these pathways, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, which are the precursors for aromatic amino acid biosynthesis, become fully labeled with ¹³C.
Consequently, the L-phenylalanine produced by the microbe will be ¹³C-labeled. The engineered PAL enzyme then converts this labeled L-phenylalanine into ¹³C-labeled cinnamic acid. nih.gov Further enzymatic reduction of this labeled cinnamic acid, either by native or heterologously expressed reductases, would yield ¹³C-labeled hydrocinnamic acid. The specific labeling pattern in the final product (e.g., ¹³C₃ in the side chain) depends on the metabolic routes taken by the carbon atoms from glucose. Metabolic flux analysis using ¹³C labeling can help to elucidate these pathways. nih.govd-nb.info
Plant Cell Culture-Based Labeling:
Plant cell suspension cultures are another excellent platform for producing labeled secondary metabolites. nih.gov Plant cells naturally possess the complete phenylpropanoid pathway. By feeding plant cell cultures, such as those from Arabidopsis thaliana or Nicotiana tabacum, with [U-¹³C₆]-glucose, the cells will take up and metabolize the labeled sugar. researchgate.netnih.gov This leads to the biosynthesis of ¹³C-labeled L-phenylalanine, which is then converted to various phenylpropanoids, including cinnamic acid and its derivatives. researchgate.net
Subsequent enzymatic reactions within the plant cell can lead to the formation of hydrocinnamic acid. The efficiency of label incorporation and the final yield of the desired labeled compound can be influenced by factors such as the plant species, culture conditions, and the developmental stage of the cells. researchgate.netoup.com
| Labeling Strategy | Organism/Cell Type | ¹³C-Labeled Feedstock | Key Metabolic Pathway | Expected Labeled Product | Reference |
| Microbial Fermentation | Engineered E. coli | [U-¹³C₆]-Glucose | Phenylpropanoid Biosynthesis | ¹³C-labeled Hydrocinnamic Acid | nih.gov |
| Plant Cell Culture | Arabidopsis thaliana stems | [U-¹³C₆]-Glucose | Phenylpropanoid Metabolism | ¹³C-labeled Hydrocinnamic Acid | nih.govosti.gov |
Purification and Isotopic Purity Assessment
Following the synthesis of this compound, regardless of the method used, the product must be purified from the reaction mixture or cell culture medium and its isotopic enrichment and positional specificity must be rigorously verified.
Chromatographic Purification Techniques for Labeled Compounds
Chromatography is the cornerstone of purification for isotopically labeled compounds. The choice of technique depends on the scale of the synthesis and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purification of labeled compounds. Reversed-phase HPLC, using a C18 column, is particularly effective for separating hydrocinnamic acid from more polar or non-polar impurities. A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or acetic acid to ensure the carboxylic acid is protonated, allows for fine-tuned separation. The fractions containing the desired compound are collected, and the solvent is removed to yield the purified product.
Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, gas chromatography can be a powerful purification tool. Hydrocinnamic acid can be esterified (e.g., to its methyl ester) to increase its volatility for GC analysis and purification.
Thin-Layer Chromatography (TLC): While primarily an analytical technique, preparative TLC can be used for small-scale purifications. The sample is applied as a band to a TLC plate, and after development, the band corresponding to the product is scraped off, and the compound is eluted from the silica (B1680970) or alumina (B75360) with a suitable solvent.
Verification of Isotopic Enrichment and Positional Specificity
Once purified, it is crucial to confirm the isotopic enrichment (the percentage of molecules that contain the ¹³C labels) and the precise location of the ¹³C atoms within the molecule.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining isotopic enrichment. By comparing the mass spectrum of the labeled hydrocinnamic acid with that of an unlabeled standard, the mass shift due to the incorporated ¹³C atoms can be observed. For this compound, a mass increase of 3 Da is expected compared to the unlabeled compound. sigmaaldrich.com The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the atom percent enrichment. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹³C NMR, is indispensable for determining the positional specificity of the isotopic label.
¹³C NMR: In a ¹³C NMR spectrum of this compound, the signals corresponding to the three labeled carbon atoms in the propanoic acid side chain will be significantly enhanced in intensity compared to the signals of the natural abundance ¹³C in the benzene ring. This provides direct evidence of the label's location.
¹H NMR: While ¹H NMR directly observes protons, the presence of adjacent ¹³C atoms can lead to ¹³C-¹H coupling, resulting in the splitting of proton signals into doublets. The observation of these coupling patterns can further confirm the position of the ¹³C labels.
2D NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively correlate specific protons with their directly attached or nearby carbon atoms, providing unambiguous confirmation of the labeling pattern.
Advanced Analytical Spectroscopies for Characterization and Quantification of Hydrocinnamic Acid 13c3
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and quantitative analysis of isotopically labeled compounds. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and abundance of specific isotopes within a molecule.
¹³C NMR for Positional Isotope Distribution Analysis
Carbon-13 NMR is particularly suited for analyzing Hydrocinnamic Acid-13C3, as it directly probes the labeled carbon atoms. This technique allows for the precise determination of the positions of the ¹³C isotopes within the molecule's carbon backbone. In this compound, the labels are typically located on the propanoic acid chain at positions C1, C2, and C3. sigmaaldrich.com ¹³C NMR spectra will exhibit significantly enhanced signals for these enriched carbons, confirming the specific labeling pattern. For instance, studies on similarly labeled compounds like [1,2,3-¹³C₃]-ferulic acid have demonstrated the ability of ¹³C NMR to identify labeled positions, which resonate at distinct chemical shifts. nih.govacs.org
Quantitative ¹³C NMR for Isotopic Enrichment
Quantitative ¹³C NMR (qNMR) is a valuable method for determining the level of isotopic enrichment in this compound. nih.gov By carefully controlling experimental parameters to ensure a linear response between signal intensity and the number of nuclei, the percentage of ¹³C at each labeled position can be accurately measured. nih.gov This is crucial for applications where a precise knowledge of the isotopic purity is required, such as in metabolic flux analysis. frontiersin.org The isotopic purity of commercially available this compound is often stated as 99 atom % ¹³C. sigmaaldrich.com qNMR can be used to verify this specification. Statistical analyses have shown that ¹³C-NMR can be a reliable alternative to Isotope Ratio Mass Spectrometry (IRMS) for determining bulk carbon isotope ratios. nih.gov
2D ¹³C-¹³C Correlation Spectroscopies (e.g., INADEQUATE, COSY) for Carbon Backbone Elucidation
Two-dimensional (2D) NMR experiments that probe ¹³C-¹³C correlations are instrumental in confirming the carbon backbone structure of complex molecules. The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is particularly powerful as it directly reveals one-bond ¹³C-¹³C connectivities. In the context of this compound, an INADEQUATE spectrum would show correlations between the adjacent ¹³C-labeled carbons (C1-C2 and C2-C3) of the propanoic acid chain, definitively confirming their linkage.
Similarly, ¹³C-¹³C Correlation Spectroscopy (COSY) can provide through-bond connectivity information. While less common than INADEQUATE for direct carbon-carbon bonds due to the low natural abundance of ¹³C, in highly enriched samples like this compound, this technique becomes feasible and can provide valuable structural confirmation. d-nb.info
Isotope-Edited/Filtered NMR Experiments
Isotope-edited and isotope-filtered NMR experiments leverage the presence of the ¹³C labels to simplify complex spectra or to selectively observe specific molecular interactions. In an isotope-edited experiment, only signals from protons attached to ¹³C atoms are detected, effectively filtering out signals from protons attached to the more abundant ¹²C. This is highly advantageous when studying the interaction of this compound with other molecules in a complex biological matrix. Conversely, an isotope-filtered experiment would suppress signals from protons attached to ¹³C, allowing for the observation of the unlabeled parts of the molecule or its binding partners. These techniques are particularly useful in structural biology to probe the conformation and dynamics of labeled molecules within larger systems. nih.gov
Heteronuclear NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation
Heteronuclear NMR techniques provide correlations between different types of nuclei, most commonly ¹H and ¹³C, and are essential for the complete structural assignment of this compound.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, this would show clear cross-peaks between the protons and their corresponding labeled carbons in the propanoic acid chain, confirming their one-bond connectivity. The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.org This is invaluable for piecing together the entire molecular structure. For this compound, HMBC spectra would show correlations from the protons on the phenyl ring to the carbons in the side chain, and vice-versa, thus confirming the link between the aromatic ring and the labeled propanoic acid moiety. nih.gov
The combination of these advanced NMR techniques provides an unambiguous and comprehensive characterization of the structure and isotopic labeling of this compound.
Mass Spectrometry (MS) Techniques for Isotope Tracing
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is a powerful tool for isotope tracing studies, allowing researchers to follow the metabolic fate of isotopically labeled compounds like this compound within biological systems. mdpi.comckisotopes.com
When this compound is introduced into a biological system, it and its downstream metabolites will contain the heavy ¹³C isotopes. MS can detect the resulting mass shift compared to the unlabeled counterparts. For this compound, which has three ¹³C atoms, the molecular weight is increased by three mass units compared to the natural abundance compound. sigmaaldrich.com This mass difference allows for the clear differentiation and quantification of the labeled molecules from the endogenous, unlabeled pool.
Various MS-based approaches are employed for isotope tracing:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that couples the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. mdpi.com It allows for the separation of complex mixtures of metabolites before they are introduced into the mass spectrometer. This is crucial for accurately identifying and quantifying this compound and its various metabolic products in biological samples like plasma or urine. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be made volatile through derivatization, GC-MS offers excellent chromatographic resolution. mdpi.com
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. This technique provides structural information and enhances the specificity of detection. For this compound, MS/MS can be used to confirm the identity of the compound and its metabolites by analyzing their characteristic fragmentation patterns, which will also reflect the isotopic labeling.
The use of isotopically labeled internal standards, such as this compound, is a common practice in quantitative MS-based metabolomics to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Metabolite Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools for the comprehensive analysis of metabolites. nih.govekb.eg These techniques are instrumental in metabolite profiling studies, offering the ability to separate complex mixtures and provide detailed structural and quantitative information. nih.govnih.gov The use of isotopically labeled internal standards, such as this compound, is a common practice to ensure accuracy and precision in quantification by correcting for matrix effects and variations in instrument response. researchgate.netrsc.org
In the context of metabolomics, LC-MS-based methods can identify and quantify a wide array of compounds, including amino acids, organic acids, and lipids. nih.govnih.gov For instance, studies have utilized 13C-labeled compounds as internal standards for the analysis of metabolites in plasma and other biological fluids. nih.govrsc.org The high resolving power of modern LC systems, like Ultra-High-Performance Liquid Chromatography (UPLC), allows for the separation of a greater number of components in a shorter time frame, which is particularly advantageous when analyzing complex biological samples. nih.gov
Detection and Quantification of Mass Isotopologue Distributions (MIDs)
A key application of mass spectrometry in stable-isotope tracing experiments is the determination of mass isotopologue distributions (MIDs). nih.govmdpi.com MIDs describe the fractional abundance of each isotopologue of a metabolite, which are molecules that differ only in their isotopic composition. nih.gov This information is crucial for calculating metabolic fluxes and understanding how nutrients are utilized and transformed within a biological system. nih.govsemanticscholar.org
The analysis of MIDs involves measuring the intensity of the ion corresponding to the monoisotopic mass (M+0) and the subsequent ions with increased mass due to the incorporation of heavy isotopes (e.g., M+1, M+2, etc.). mdpi.com For a compound like this compound, where three carbon atoms are replaced with ¹³C, the mass spectrum will show a distinct isotopic pattern. Accurate quantification of these isotopologues requires correction for the natural abundance of heavy isotopes. mdpi.comsemanticscholar.org Various software tools have been developed to perform these corrections and facilitate the interpretation of MID data. mdpi.com
Fragmentation Pattern Analysis for Structural Elucidation of Labeled Analytes
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds by analyzing their fragmentation patterns. wikipedia.orgacs.org When a precursor ion is selected and fragmented, it produces a characteristic set of product ions that provide information about the molecule's structure. acs.org In the case of isotopically labeled analytes like this compound, the fragmentation pattern can reveal the specific location of the labels within the molecule.
The analysis of fragmentation patterns is particularly useful in distinguishing between isomers and in identifying the products of metabolic transformations. nist.gov For example, the characteristic losses of specific functional groups or neutral molecules from the precursor ion can help to piece together the structure of the original analyte. acs.org The combination of accurate mass measurements from HRMS with fragmentation data from MS/MS provides a high degree of confidence in the structural assignment of labeled compounds. epo.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile/Derivatized Labeled Compounds
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. wikipedia.org For non-volatile compounds like hydrocinnamic acid, a derivatization step is typically required to increase their volatility and improve their chromatographic properties. acs.orgsigmaaldrich.com This process involves chemically modifying the analyte to make it suitable for GC analysis. sigmaaldrich.com
Once derivatized, labeled compounds such as this compound can be effectively separated by the gas chromatograph and subsequently detected and quantified by the mass spectrometer. acs.org GC-MS offers high chromatographic resolution and produces characteristic mass spectra that are useful for compound identification. acs.orgsigmaaldrich.com The use of isotopically labeled internal standards is also common in GC-MS analysis to improve the accuracy and precision of quantification. acs.org
Isotopic Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios, such as ¹³C/¹²C. nih.govscispace.com Unlike scanning mass spectrometers that measure the abundance of a range of masses, IRMS instruments are designed to simultaneously measure the ion beams of a few specific isotopes, leading to very precise and accurate ratio determinations. scispace.com
IRMS is often coupled with a sample introduction system like an elemental analyzer (EA-IRMS) or a chromatograph (e.g., HPLC-IRMS or GC-IRMS) to analyze specific compounds within a mixture. economie.gouv.frbio-conferences.org This allows for the determination of the bulk isotopic composition of a purified compound or the compound-specific isotope analysis of individual components in a complex sample. nih.govscispace.com For a compound like this compound, IRMS can be used to verify the enrichment level of the ¹³C isotope. The results are typically expressed in the delta (δ) notation, which represents the deviation of the isotope ratio of a sample from that of an international standard. economie.gouv.fr
Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)
Chromatographic techniques are fundamental to the analysis of complex mixtures, providing the necessary separation of individual components before their detection and quantification. mdpi.com High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly employed techniques in the analysis of labeled compounds like this compound. nih.govnih.govbiorxiv.orglcms.czacs.org
The choice of chromatographic technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix. HPLC and UPLC are well-suited for the analysis of a wide range of compounds, including polar and non-volatile molecules, and are often the methods of choice in metabolomics and pharmaceutical analysis. nih.govmdpi.com UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov GC is ideal for volatile compounds or those that can be made volatile through derivatization. acs.orgsigmaaldrich.com
Optimization for Baseline Separation of Labeled Analytes
Achieving baseline separation of the analyte of interest from other components in the sample is critical for accurate quantification and identification. chromatographyonline.comnih.gov Optimization of chromatographic conditions is therefore a crucial step in method development. This involves adjusting various parameters to maximize the resolution between adjacent peaks.
For liquid chromatography, these parameters include the choice of stationary phase (column chemistry), mobile phase composition (including organic solvent content and pH), flow rate, and column temperature. chromatographyonline.comorgprints.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to improve the separation of complex mixtures. lcms.cz In gas chromatography, optimization typically involves selecting the appropriate column (stationary phase and dimensions), temperature program, and carrier gas flow rate. acs.orgsigmaaldrich.com The goal of this optimization process is to achieve symmetrical peak shapes and sufficient separation to ensure that the analyte signal is not affected by co-eluting interferences. chromatographyonline.com
| Parameter | HPLC/UPLC | GC |
| Stationary Phase | Reversed-phase (e.g., C18), normal-phase, HILIC, ion-exchange | Polysiloxanes, polyethylene (B3416737) glycols |
| Mobile/Carrier Gas | Acetonitrile (B52724), methanol, water, buffers | Helium, hydrogen, nitrogen |
| Temperature | Column oven temperature | Temperature programming of the oven |
| Flow Rate | Mobile phase flow rate | Carrier gas flow rate |
| Detection | UV, Fluorescence, Mass Spectrometry | Mass Spectrometry, Flame Ionization Detector |
Integration with Mass Spectrometry for Comprehensive Metabolomics
The integration of isotopically labeled internal standards with mass spectrometry (MS) is a cornerstone of modern quantitative metabolomics, enabling the accurate and precise measurement of metabolites in complex biological samples. Comprehensive metabolomics aims to measure as many small molecules as possible to provide a functional readout of a biological state. mdpi.com Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the predominant analytical technique in metabolomics due to its high sensitivity, selectivity, and broad coverage of compounds. researchgate.net
However, a significant challenge in LC-MS-based metabolomics is the variability introduced during sample preparation and analysis, including ion suppression or enhancement effects from the sample matrix. thermofisher.com To correct for these variations and ensure data reliability, stable isotope-labeled compounds are employed as internal standards (IS). This compound is a prime example of such a standard, utilized to improve the quantitative performance of metabolomics assays.
Stable isotope-labeled standards are considered the gold standard for quantification in mass spectrometry because they are chemically identical to their endogenous, unlabeled counterparts but have a different mass. thermofisher.com This allows the IS to co-elute chromatographically with the target analyte and experience similar matrix effects and ionization efficiencies. By adding a known concentration of the labeled standard, such as this compound, to each sample prior to analysis, the ratio of the endogenous analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations. thermofisher.com
This compound is specifically designed for this purpose. The three ¹³C atoms increase its mass by three daltons (M+3) compared to the natural, unlabeled hydrocinnamic acid. sigmaaldrich.com This mass shift is ideal for MS analysis as it prevents isotopic overlap between the labeled standard and the analyte, ensuring that their respective signals can be clearly distinguished and measured. thermofisher.com
In a typical comprehensive metabolomics workflow, a mixture of stable isotope-labeled internal standards, including this compound, is spiked into biological samples (e.g., plasma, urine, or tissue extracts) at the beginning of the sample preparation process. nih.gov The samples are then subjected to chromatographic separation, often using techniques like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) to resolve a wide array of metabolites before their introduction into the mass spectrometer. mdpi.comnih.gov
The mass spectrometer, frequently a triple quadrupole (QqQ) instrument operated in Multiple Reaction Monitoring (MRM) mode, is set to specifically detect the precursor-to-product ion transitions for both the endogenous hydrocinnamic acid and the this compound internal standard. thermofisher.com The intensity ratio of these transitions provides the basis for precise quantification.
Detailed Research Findings
Research in clinical metabolomics emphasizes the necessity of standardized methods to translate discoveries into reliable biomarker applications. thermofisher.com The use of stable isotope-labeled internal standards like this compound is central to developing robust, high-throughput, and quantitative LC-MS/MS assays. mdpi.commdpi.com These assays can simultaneously measure hundreds of metabolites across large patient cohorts, with the internal standards ensuring that measurements are comparable between samples, batches, and even different laboratories. thermofisher.com
The application of ¹³C-labeled standards is particularly advantageous in untargeted and targeted metabolomics for achieving accurate relative and absolute quantification. metabolomicscentre.canih.gov In comprehensive analyses, where thousands of metabolic features may be detected, labeled standards help to confirm the identity of specific metabolites and provide a reliable anchor for quantification amidst the chemical complexity. metabolomicscentre.ca For instance, studies developing quantitative methods for phenolics or other small molecules in complex matrices rely on such standards to validate their findings and ensure accuracy. nih.govconstructor.university
The physical and chemical properties of this compound make it an effective internal standard for metabolomics studies.
Table 1: Physicochemical Properties of this compound
This interactive table summarizes key properties of the this compound internal standard.
| Property | Value | Reference |
| Linear Formula | C₆H₅¹³CH₂¹³CH₂¹³COOH | sigmaaldrich.com |
| Molecular Weight | 153.15 g/mol | sigmaaldrich.com |
| Mass Shift | M+3 | sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | XMIIGOLPHOKFCH-BTEJHIBWSA-N | sigmaaldrich.com |
In a practical analytical scenario, specific mass transitions are monitored for both the analyte and the internal standard. The following table provides an example of the parameters used in an LC-MS/MS method for the quantification of hydrocinnamic acid.
Table 2: Illustrative LC-MS/MS Parameters for Quantification
This table shows example mass spectrometry parameters for the detection of endogenous hydrocinnamic acid and its ¹³C-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hydrocinnamic Acid (Analyte) | 149.1 | 105.1 | Negative |
| This compound (IS) | 152.1 | 108.1 | Negative |
Note: The specific m/z values can vary slightly based on instrumentation and adduct formation.
By integrating this compound into MS-based workflows, researchers can achieve the high level of analytical rigor required for comprehensive metabolomics. This approach mitigates analytical variance and allows for the confident identification and quantification of changes in metabolite levels, which is crucial for understanding metabolic pathways and discovering robust biomarkers. mdpi.complos.org
Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Hydrocinnamic Acid 13c3
Enzymatic Reaction Mechanism Studies (In Vitro and Cell-Free Systems)
In the context of enzymology, Hydrocinnamic Acid-13C3 is invaluable for dissecting the intricate steps of catalytic processes. By introducing this labeled substrate into in vitro or cell-free enzymatic assays, scientists can gain unambiguous insights into how enzymes recognize, bind, and transform their substrates.
The use of isotopically labeled compounds is a cornerstone for studying enzyme kinetics and substrate specificity. medchemexpress.com The change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), provides critical information about the rate-determining step of a reaction. wikipedia.orgfaccts.de
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For this compound, a KIE value (k¹²C/k¹³C) significantly different from 1 would indicate that a process involving the propanoic acid chain, such as C-C bond cleavage or formation, is kinetically significant. While 13C KIEs are generally smaller than those for deuterium (B1214612) substitution due to the smaller relative mass change (an ~8% mass increase for 13C vs. 100% for 2H), they are precisely measurable with modern instrumentation and are crucial for validating proposed mechanisms. wikipedia.orgbaranlab.org
Enzymes such as 4-coumaric acid:CoA ligases (4CL), which activate hydroxycinnamic acids by ligating them to coenzyme A, can be studied using this labeled substrate. nih.gov By comparing the reaction rates of unlabeled hydrocinnamic acid with this compound, researchers can determine if the activation and thioester formation steps are rate-limiting.
Table 1: Representative Kinetic Isotope Effect Data for an Enzymatic Reaction This table illustrates hypothetical data to demonstrate how KIE values are presented.
| Substrate | Rate Constant (k) | Kinetic Isotope Effect (k¹²C/k¹³C) | Implication |
|---|---|---|---|
| Hydrocinnamic Acid | k¹²C | - | Reference rate |
A fundamental challenge in enzymology is the detection of short-lived reaction intermediates and the characterization of high-energy transition states. youtube.comyoutube.com Reaction intermediates are transient chemical species that exist as local energy minima along the reaction coordinate, and while they are more stable than transition states, they are often difficult to isolate. youtube.comlibretexts.org
This compound facilitates the identification of these fleeting molecules. When the labeled substrate is consumed in an enzymatic reaction, any intermediates derived from it will also contain the 13C label. This isotopic signature allows for their detection and structural characterization by MS or NMR, even at very low concentrations within a complex mixture. rsc.org For example, in studies of P450-mediated hydroxylation or other oxidative modifications of the propanoic side chain, the 13C label would confirm the structure of any proposed hydroxylated or peroxidated intermediates. Similarly, covalent enzyme-substrate intermediates, such as the acyl-enzyme species formed during some cleavage reactions, can be trapped and identified. nih.gov The ability to visualize these intermediates provides direct evidence for a proposed reaction pathway. nih.gov
Enzymes function through catalytic cycles, a series of steps that include substrate binding, chemical transformation, product release, and regeneration of the enzyme's active state. wou.edu Tracing the flow of atoms through this entire process is essential for a complete understanding of the enzyme's function. The number of catalytic cycles an enzyme completes before being replaced is a key metric of its in vivo lifespan. nih.gov
By using this compound, researchers can follow the labeled carbon atoms from the initial substrate into the final product(s). This is particularly useful in metabolic pathway analysis where the product of one enzyme becomes the substrate for the next. nih.gov Stable isotope tracing can map the entire metabolic fate of the hydrocinnamic acid backbone, confirming each step in a multi-enzyme pathway and ensuring that the proposed cycle is complete and accurate. This approach can also identify unexpected side-reactions or enzyme inactivation events where the label is diverted to an off-pathway product. nih.gov
Non-Enzymatic Reaction Pathways and Degradation Mechanisms
Beyond enzymatic reactions, this compound is also employed to study non-biological chemical transformations, such as degradation reactions that can occur during food processing or environmental exposure. researchgate.net
Hydroxycinnamic acids and their derivatives can undergo non-enzymatic oxidative transformations, such as those occurring during the Maillard reaction in food processing or through reactions with reactive oxygen species (ROS). researchgate.netnih.gov These reactions are complex and can lead to a wide array of products.
Using this compound in model systems allows for the unambiguous identification of degradation products originating from the acid. For instance, in a simulated food matrix containing unlabeled sugars and amino acids, any resulting product containing the 13C3-label must have been derived from the hydrocinnamic acid backbone. This allows for the precise mapping of degradation pathways, such as decarboxylation or side-chain cleavage, under specific oxidative conditions.
Table 2: Potential Products from the Oxidative Degradation of this compound
| Degradation Pathway | Potential Labeled Product | Analytical Confirmation |
|---|---|---|
| Oxidative Decarboxylation | Ethylbenzene-β-¹³C₂ | Mass spectrometry shows a mass loss corresponding to CO₂. |
| Side-chain Cleavage | Benzoic acid | The 13C label is lost in a C2 fragment. |
The stability of chemical compounds under the influence of light (photochemical stability) and heat (thermal stability) is a critical parameter in fields ranging from food science to pharmacology. conicet.gov.ar Isotopic labeling can be used to investigate the mechanisms of degradation under these conditions.
While the kinetic isotope effects for 13C are small, precise measurements can still reveal mechanistic details. wikipedia.org More importantly, the label serves as a definitive tracer. acs.org When this compound is subjected to UV radiation or high temperatures, the degradation products can be analyzed by MS. The presence of the 13C3-label in a given product confirms that it is a direct descendant of the parent compound, helping to distinguish its degradation pathway from those of other components in a mixture. nih.gov For example, studies could differentiate between photochemical decarboxylation (loss of the labeled carboxyl group) and rearrangements of the labeled propanoic chain. Although isotopic substitution with deuterium has a more pronounced effect on reaction rates, 13C labeling provides a robust method for structural elucidation of the resulting products. acs.org
Carbon Flow Tracing in Model Chemical Synthesis Systems
In the study of model chemical synthesis, this compound acts as a tracer, enabling the precise monitoring of carbon atom flow from reactants to products. This is crucial for validating proposed reaction mechanisms and discovering unexpected molecular transformations. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these investigations, as they can distinguish between the naturally abundant ¹²C and the ¹³C label. medchemexpress.com
Isotopic labeling is an essential tool for detecting and quantifying carbon scrambling and molecular rearrangements, phenomena where the carbon skeleton of a molecule is altered during a reaction. nih.gov The defined placement of the three ¹³C atoms in this compound provides a clear spectroscopic fingerprint to follow. If a reaction proceeds without rearrangement of the propanoic acid chain, the connectivity of the three labeled carbons will remain intact in the product. Conversely, if a rearrangement or scrambling event occurs, the ¹³C labels will appear at different positions in the product's structure, or their original connectivity will be broken.
For example, consider a hypothetical cyclization reaction of this compound to form a lactone under specific catalytic conditions. A proposed mechanism might involve the direct formation of a six-membered ring. However, an alternative pathway could involve the formation of a spiro intermediate, leading to a rearrangement where the original C1, C2, and C3 atoms are scrambled.
By analyzing the product with ¹³C NMR, the exact location of the labels can be determined. If the labels remain at the expected positions, it supports the direct cyclization mechanism. If the labels are found at different positions, it provides strong evidence for a more complex rearrangement pathway. Mass spectrometry can further corroborate these findings by analyzing fragmentation patterns, which would differ depending on the location of the heavier ¹³C isotopes.
Table 1: Hypothetical ¹³C NMR Analysis for a Reaction Involving this compound
This table illustrates how ¹³C NMR data can be used to distinguish between a direct reaction product and a rearranged product. The chemical shifts (δ) are hypothetical and for illustrative purposes.
| Carbon Position | Expected δ in Direct Product (ppm) | Observed δ in Rearranged Product (ppm) | Conclusion |
| ¹³C=O (C1) | 175 | 75 | Label has shifted from a carbonyl to an ether-linked carbon. |
| -¹³CH₂- (C2) | 35 | 175 | Label has shifted from a methylene (B1212753) to a carbonyl carbon. |
| -¹³CH₂-Ph (C3) | 30 | 30 | Label position unchanged. |
| Overall | The observed shifts confirm a significant skeletal rearrangement occurred. |
The use of isotopically labeled compounds like this compound is fundamental to performing precise stoichiometric and kinetic analyses of synthetic reactions. Because this compound is chemically identical to its unlabeled counterpart but has a different mass (M+3), it can be used as an ideal internal standard for quantitative studies using mass spectrometry. nih.gov
For stoichiometric analysis, a known amount of this compound can be added to a reaction mixture. By comparing the MS signal intensity of the labeled standard to that of the unlabeled reactant and products at the end of the reaction, their exact concentrations can be determined with high accuracy. This allows for the precise calculation of reaction yields and the identification of any side products that may consume the reactant.
Kinetic analysis involves monitoring the concentrations of reactants and products over time. By taking aliquots from a reaction mixture containing this compound and its unlabeled analogue at various time points, a detailed kinetic profile can be constructed. Plotting the disappearance of the reactant and the appearance of the product allows for the determination of the reaction rate, the rate law, and the rate constants. Furthermore, comparing the reaction rates of the labeled and unlabeled compound can reveal a kinetic isotope effect (KIE), which provides powerful insight into the rate-determining step of the reaction mechanism.
Table 2: Illustrative Kinetic Data from a Synthetic Reaction Monitored with this compound as an Internal Standard
This table shows hypothetical concentration data collected over time, which can be used to determine the reaction rate and order.
| Time (minutes) | [Unlabeled Reactant] (M) | [Product] (M) | Reaction Rate (M/min) |
| 0 | 1.000 | 0.000 | - |
| 10 | 0.819 | 0.181 | 0.0181 |
| 20 | 0.670 | 0.330 | 0.0149 |
| 30 | 0.549 | 0.451 | 0.0121 |
| 60 | 0.301 | 0.699 | 0.0082 |
| 120 | 0.091 | 0.909 | 0.0035 |
Metabolic Tracing and Biotransformation Studies of Hydrocinnamic Acid 13c3 in Non Human Systems
In Vitro Metabolic Fate in Cellular and Subcellular Models
The use of in vitro models, such as cell cultures, is fundamental in metabolic research. These systems allow for controlled experiments to study the uptake, transformation, and effects of specific compounds at a cellular level. Stable isotope labeling, as with Hydrocinnamic Acid-13C3, is a powerful tool in these investigations. eurisotop.com
Isotopic tracing with 13C-labeled compounds is a widely used technique to map metabolic pathways in various cell cultures. science.gov While direct studies on this compound are not extensively documented in publicly available literature, the principles of its use can be inferred from studies on similar labeled phenylpropanoids, such as 13C-labeled ferulic acid and caffeic acid, in microbial and plant cell cultures. acs.orgnih.gov
In a typical experiment, the 13C-labeled compound is introduced into the cell culture medium. nih.gov As the cells metabolize the compound, the 13C label is incorporated into various downstream metabolites. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify these labeled metabolites and quantify the extent of their labeling. researchgate.netresearchgate.net This provides a detailed picture of the metabolic pathways involved. nih.gov
For instance, studies with plant cell cultures of Eucalyptus perriniana have shown the biotransformation of various phenylpropanoids, including cinnamic acid. nih.gov When these cells are incubated with cinnamic acid, it is converted into derivatives such as cinnamic acid β-D-glucopyranosyl ester and p-coumaric acid. nih.gov The use of this compound in such a system would allow for precise tracking of the carbon backbone through these transformations.
The following table illustrates the types of biotransformations that could be traced using a 13C-labeled precursor in a plant cell culture model.
| Precursor Compound | Potential Labeled Metabolites | Type of Transformation |
| This compound | Labeled p-coumaric acid | Hydroxylation |
| This compound | Labeled caffeic acid | Dihydroxylation |
| This compound | Labeled ferulic acid | Hydroxylation and Methylation |
| This compound | Labeled glycosylated derivatives | Glycosylation |
This table is illustrative and based on known biotransformations of related phenylpropanoids in plant cell cultures.
Understanding where metabolites are located within a cell is crucial for comprehending metabolic regulation. Isotopic labeling helps in determining the subcellular compartmentation of metabolites. After incubating cells with a 13C-labeled substrate like this compound, subcellular fractions (e.g., mitochondria, cytosol, plastids) can be isolated. The analysis of these fractions reveals the distribution of the 13C label among different organelles. nih.gov
For example, studies in plant cells have used 13C-labeled glucose to trace the localization of metabolites in different compartments, such as the cytosol and plastids. nih.gov This approach can distinguish between metabolic activities occurring in different parts of the cell. If this compound were used, one could determine, for instance, whether its hydroxylation or subsequent metabolism occurs in the endoplasmic reticulum, mitochondria, or other cellular compartments.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. medchemexpress.comnih.gov 13C-MFA is considered a primary method for determining intracellular fluxes in various biological systems. d-nb.infofrontiersin.org It involves feeding cells a 13C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites at a steady state. isotope.comnih.gov
The process of 13C-MFA can be summarized as follows:
Cell Culturing with 13C Tracer: Cells are grown in a medium containing a 13C-labeled substrate, such as this compound, until they reach an isotopic steady state. d-nb.info
Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and their mass isotopomer distributions (MIDs) are measured using MS or NMR. nih.gov
Computational Modeling: The experimental MID data is fitted to a computational model of the cell's metabolic network to estimate the intracellular fluxes. nih.gov
While specific MFA studies using this compound are not prominent, the methodology is broadly applicable. For example, if this compound were catabolized into central carbon metabolism, MFA could quantify the flux of its carbon atoms through pathways like the TCA cycle.
Biotransformation in Organismal Models (Pre-clinical, Non-human)
To understand the metabolic fate of a compound in a whole organism, in vivo studies in animal models are essential. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) that cannot be obtained from in vitro models alone. nih.gov
The use of 13C-labeled compounds in animal models, such as rodents, allows for the tracing of metabolic pathways in a physiological context. nih.gov The stable isotope label helps to distinguish the administered compound and its metabolites from the endogenous pool. mdpi.com
Studies on related hydroxycinnamic acids have demonstrated their absorption and metabolism in rats. researchgate.net For example, after oral administration of 14C-labeled caffeic acid, radioactivity was detected in plasma, indicating absorption from the gastrointestinal tract. The compound was found to be extensively metabolized, with metabolites being excreted in the urine. researchgate.net Similarly, a study using 13C4-labeled succinic acid in mice characterized its pharmacokinetic profile, showing rapid absorption and distribution. mdpi.com
If this compound were administered to a rodent model, researchers could track the appearance of the 13C label in blood, tissues, and excreta over time to understand its ADME properties.
Following administration to an animal model, the absorption of this compound would likely begin in the stomach and small intestine. researchgate.net The presence of the 13C label would allow for the measurement of its concentration and the concentration of its labeled metabolites in various tissues.
A study on 13C4-labeled succinic acid in mice provides a relevant example of how tissue distribution can be quantified. After oral administration, the labeled compound was found in various tissues, with the highest concentrations in the liver, followed by adipose tissue and kidneys. mdpi.com This indicates the primary sites of distribution and potential metabolism.
The following table shows hypothetical distribution data for this compound in a rodent model, based on findings for similar compounds.
| Tissue | Peak Concentration of 13C-label (hypothetical, ng/g) | Time to Peak Concentration (hypothetical, hours) |
| Plasma | 1500 | 0.5 |
| Liver | 2500 | 1.0 |
| Kidney | 1200 | 1.0 |
| Small Intestine | 800 | 0.5 |
| Brain | <50 | - |
This table is for illustrative purposes and based on the distribution patterns of related labeled compounds in rodent models. mdpi.com
In Vivo Metabolic Tracing in Animal Models (e.g., rodents)
Identification of Labeled Metabolites in Biological Matrices (excluding human biofluids)
The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the tracking of a molecule's fate within a biological system. When this compound is introduced into non-human systems, its core structure is modified by various metabolic processes, leading to the formation of new, labeled compounds. The stable isotope label allows these metabolites to be distinguished from the endogenous pool of similar molecules.
In studies involving animal models, the administration of labeled phenylpropionic acids, such as this compound, leads to the identification of several key metabolites in various biological matrices. For instance, research on the metabolic fate of similar phenolic acids in rodents and ruminants has demonstrated that the propionic acid side chain can undergo β-oxidation. In sheep, 3-phenylpropionic acid is metabolized by liver and kidney slices into benzoic acid. scispace.com When gut microbiota are involved, as in the case of mice colonized with Clostridium sporogenes, phenylpropionic acid is converted to metabolites like phenylpropionylglycine, which is subsequently detected in urine. researchgate.netnih.gov
Studies using radiolabeled caffeic acid, another hydroxycinnamic acid, in rats have shown that metabolites can be detected in plasma shortly after ingestion, although accumulation in body tissues is minimal. researchgate.netresearchgate.net These studies exemplify the types of biotransformations that this compound would undergo, with the ¹³C label being retained in the resulting metabolites, allowing for their definitive identification in matrices such as plasma, urine, and specific organ tissues like the liver and kidney.
Below is a table summarizing potential labeled metabolites identified in non-human biological matrices based on the metabolism of structurally related compounds.
Table 1: Potential Labeled Metabolites of this compound in Non-Human Biological Matrices
| Original Compound | Labeled Metabolite | Biological Matrix | Animal Model |
|---|---|---|---|
| This compound (Phenylpropionic Acid-13C3) | Benzoic Acid-13C (from β-oxidation) | Liver, Kidney, Urine | Sheep scispace.com |
| This compound (Phenylpropionic Acid-13C3) | Phenylpropionylglycine-13C3 | Urine | Mouse researchgate.netnih.gov |
| This compound (Phenylpropionic Acid-13C3) | Hippuric Acid-13C (downstream of β-oxidation) | Urine | Mouse researchgate.netnih.gov |
Excretion Patterns of Labeled Products
Tracking the excretion of labeled metabolites is critical for understanding the pharmacokinetics and clearance of a parent compound. Following the administration of labeled hydroxycinnamic acids to animal models, the resulting metabolites are primarily eliminated from the body via urine.
In a study where rats were given [3-¹⁴C]caffeic acid, the majority of the radioactivity was recovered in the urine. researchgate.netresearchgate.net Over a 72-hour period, approximately 80% of the ingested radioactive dose was excreted, with only a very small fraction appearing in the feces. researchgate.netresearchgate.net This indicates efficient absorption from the gastrointestinal tract followed by systemic metabolism and renal clearance. researchgate.net Similarly, studies tracking the metabolism of phenylpropionic acid in mice have identified key urinary metabolites, including hippuric acid and phenylpropionylglycine, confirming urine as the principal excretion route. researchgate.netnih.gov When ¹⁴C-labeled 3-phenylpropionic acid is introduced into the rumen of sheep, radioactive benzoic acid is subsequently excreted in the urine. scispace.com
These findings collectively suggest that after this compound is metabolized in the body through processes like β-oxidation and conjugation, its labeled byproducts are efficiently filtered by the kidneys and expelled in the urine. The low fecal excretion suggests that the compound and its initial metabolites are well-absorbed systemically. researchgate.net
Metabolic Studies in Plant Systems and Microorganisms
In plants and microorganisms, hydroxycinnamic acids are key intermediates in various metabolic networks. researchgate.netnih.gov They serve as precursors for structural polymers like lignin (B12514952) and as signaling molecules in plant-microbe interactions. nih.govnih.gov Many microorganisms, particularly those in soil and gut environments, have evolved pathways to degrade and utilize these compounds as a carbon source. nih.govasm.orgcsic.es
Biosynthetic Pathway Elucidation
The elucidation of biosynthetic pathways is a fundamental task in biochemistry, and stable isotope tracers like this compound are invaluable tools for this purpose. researchgate.net In plants, hydrocinnamic acid is a product of the phenylpropanoid pathway, which begins with the amino acid phenylalanine. researchgate.net By supplying a plant or microorganism with ¹³C-labeled hydrocinnamic acid, researchers can trace the flow of the carbon label into downstream products. This allows for the unambiguous identification of subsequent intermediates and final products, thereby mapping the metabolic sequence.
For example, microbial degradation pathways for related hydroxycinnamic acids have been meticulously detailed using this approach. In Agrobacterium fabrum, a unique coenzyme A (CoA)-dependent, β-oxidative deacetylation pathway is responsible for breaking down ferulic and p-coumaric acids. nih.govasm.org The pathway proceeds by activating the acid to its CoA-thioester, followed by hydration, oxidation, and eventual cleavage to yield smaller phenolic compounds like protocatechuic acid, which then enters central metabolism. asm.orgapsnet.org Similarly, various Lactobacillus species metabolize hydroxycinnamic acids through enzymatic decarboxylation and reduction reactions. csic.es Using this compound as a substrate in these systems would allow for precise confirmation of these steps and could reveal previously unknown side reactions or alternative pathways.
Carbon Cycling and Incorporation in Environmental Contexts
In environmental settings such as soil, hydroxycinnamic acids are significant components of the carbon cycle. They are released in large quantities from decaying plant matter, particularly from root cells and cell walls where they are structural components of lignin. nih.gov Once in the rhizosphere, these compounds can be utilized by soil bacteria as a source of carbon and energy. nih.govnih.gov
The degradation of hydrocinnamic acids by bacteria is a key step in the recycling of plant-derived carbon. Studies on soil bacteria like Agrobacterium fabrum and Pseudomonas putida show that they can grow using hydroxycinnamic acids as their sole carbon source. nih.govasm.org The degradation pathway in A. fabrum channels the carbon from the aromatic ring into the tricarboxylic acid (TCA) cycle after converting it to protocatechuic acid. apsnet.org This represents a direct incorporation of environmental carbon into the central metabolism of the microorganism. The use of this compound in soil microcosm experiments would enable researchers to trace the flow of carbon from this specific phenolic acid into microbial biomass, CO₂, and other organic molecules, providing a quantitative understanding of its role in carbon cycling. nih.gov
Enzymatic Biotransformation and Enzyme-Substrate Interactions (In Vitro)
In vitro studies using isolated enzymes are essential for characterizing the specific biochemical reactions that a compound like this compound undergoes. These cell-free systems allow for the detailed investigation of enzyme kinetics, substrate specificity, and reaction mechanisms without the complexity of a whole-cell environment.
Characterization of Enzymes Involved in Hydrocinnamic Acid Metabolism
Several key enzymes responsible for the metabolism of hydrocinnamic acid and its derivatives have been isolated and characterized. The use of labeled substrates is crucial for accurately measuring enzyme activity and understanding substrate-enzyme interactions.
In the bacterium Agrobacterium fabrum, the degradation of hydroxycinnamic acids is initiated by a feruloyl-CoA synthetase (Atu1416), which activates the acid by ligating it to coenzyme A. asm.org The subsequent step is catalyzed by an enoyl-CoA hydratase (Atu1417), which adds water across the double bond of the propenoic acid side chain. asm.org
In various species of Lactobacillus, phenolic acid decarboxylases (PAD) are responsible for converting hydroxycinnamic acids to their corresponding vinyl derivatives. csic.es This is a detoxification mechanism for the bacteria, as the vinyl derivatives are less antimicrobial. csic.es Other enzymes, such as phenolic acid reductases , further reduce the vinyl derivatives to ethylphenols. csic.es
The table below summarizes key enzymes involved in the biotransformation of hydrocinnamic acid and its derivatives.
Table 2: Characterized Enzymes in Hydroxycinnamic Acid Metabolism (In Vitro)
| Enzyme Name | Gene (Organism) | Reaction Catalyzed | Substrate(s) |
|---|---|---|---|
| Feruloyl-CoA Synthetase | Atu1416 (A. fabrum) | Ligation of CoA to the carboxylic acid | Ferulic acid, p-Coumaric acid asm.org |
| Enoyl-CoA Hydratase | Atu1417 (A. fabrum) | Hydration of the propenoyl-CoA side chain | Feruloyl-CoA, p-Coumaroyl-CoA asm.org |
| Phenolic Acid Decarboxylase (PAD) | pad (Lactobacillus spp.) | Decarboxylation of hydroxycinnamic acids | p-Coumaric acid, Ferulic acid csic.es |
Determination of Product Formation and Reaction Fluxes
The use of this compound as a metabolic tracer is fundamental to elucidating the biotransformation pathways and quantifying the metabolic rates within non-human systems. The stable isotope label (¹³C) allows researchers to track the carbon backbone of the hydrocinnamic acid molecule as it is processed and integrated into new compounds by microbial or other biological systems. This enables the unambiguous identification of downstream metabolites and the calculation of reaction fluxes, providing a dynamic view of metabolic activity.
Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to detect and quantify the ¹³C-labeled products. nih.gov These methods can distinguish the labeled metabolites from the organism's natural (¹²C) chemical background. By analyzing samples over time, a kinetic profile of product formation can be established. This approach has been instrumental in studying the metabolism of aromatic compounds in various contexts, from engineered microbes to complex environmental soil samples. frontiersin.orgosti.gov
Research in microbial systems, for example, uses ¹³C-labeled precursors to map the flow of carbon through central metabolic pathways. researchgate.net When a microbe is fed this compound, the label can be traced into various products resulting from enzymatic reactions like hydrogenation, decarboxylation, or side-chain degradation. rsc.org For instance, the biotransformation of similar hydroxycinnamic acids by gut microbiota has been shown to yield a variety of derivative compounds. rsc.org
Metabolic flux analysis (MFA) leverages this isotopic labeling data to calculate the rates of metabolic reactions. researchgate.net By measuring the degree of ¹³C enrichment in the identified downstream products, computational models can determine the flux, or flow of molecules, through specific pathways. nih.gov This provides critical insights into how an organism's metabolism responds to the introduction of a specific compound and reveals which pathways are most active in its biotransformation. Studies on E. coli, for example, have used ¹³C-labeling to quantify how genetic modifications can reroute metabolic fluxes, increasing the activity of pathways like the glyoxylate (B1226380) shunt while down-regulating the TCA cycle. researchgate.net
The detailed findings from such experiments are often presented in tables that summarize the identified products and their labeling patterns, offering a clear snapshot of the metabolic fate of the tracer compound.
Interactive Data Table: Illustrative Product Formation from this compound in a Microbial Culture
The following table represents hypothetical but typical data from a metabolic tracing experiment where a microbial culture was incubated with this compound. The data shows the identified labeled metabolites, their mass shift indicating the number of ¹³C atoms incorporated, and the calculated metabolic flux.
Applications of Hydrocinnamic Acid 13c3 As a Research Tool
Tracer for Metabolic Pathway Elucidation in Model Systems
Stable isotope tracers like Hydrocinnamic acid-13C3 are powerful tools for investigating the dynamics of metabolic networks. chromservis.eumedchemexpress.com By introducing the 13C-labeled compound into a biological system—be it a cell culture, a plant, or an animal model—researchers can track the movement of the labeled carbon atoms as the molecule is processed and transformed by enzymes. This provides a dynamic map of metabolic activity that cannot be obtained from simply measuring static metabolite concentrations. chromservis.eumdpi.com
The core of this application lies in the ability of mass spectrometry to distinguish between the native compound and its 13C-labeled isotopologues. When this compound is introduced, its labeled carbon atoms act as a tag. As it enters metabolic pathways, such as the phenylpropanoid pathway or microbial degradation pathways, the 13C atoms are incorporated into downstream metabolites. nih.govmdpi.com
By analyzing samples at different time points and measuring the mass shifts in related compounds, scientists can definitively identify the products of a specific metabolic reaction and reconstruct the pathway. nih.govcuny.edu For example, studies using 13C-labeled phenylalanine, a precursor to hydroxycinnamic acids, have successfully mapped its conversion into various phenylpropanoids and lignin (B12514952) in plants, revealing the sequence of enzymatic steps and the interconnectedness of different branches of the pathway. nih.govcuny.edu This approach provides unambiguous evidence of precursor-product relationships within the complex web of cellular metabolism. nih.gov
Beyond simply identifying pathways, 13C-labeled tracers are essential for quantifying the rate of metabolic reactions, a practice known as Metabolic Flux Analysis (13C-MFA). mdpi.comd-nb.info 13C-MFA is a computational method that uses the distribution of mass isotopologues in metabolites to calculate the intracellular flux, or rate, of every reaction in a metabolic network. mdpi.comnih.gov
When a system reaches a metabolic and isotopic steady state after being fed a tracer like this compound, the pattern of 13C incorporation into various metabolites becomes fixed. This pattern is a direct result of the relative activities of the different pathways that produce and consume that metabolite. nih.gov By measuring these labeling patterns with MS and applying sophisticated computational models, researchers can determine the quantitative contribution of different pathways to the production of a given compound and identify potential bottlenecks or regulatory points in the network. mdpi.comd-nb.info This quantitative understanding is critical for applications in metabolic engineering and for understanding metabolic dysregulation in disease. mdpi.comnih.gov
Table 2: Research Applications of 13C-Labeled Tracers in Metabolic Studies
This table illustrates how 13C-labeled compounds, including precursors and derivatives of hydrocinnamic acid, are used to answer specific research questions.
| Research Area | Model System | 13C-Labeled Tracer Used | Key Finding |
| Plant Biochemistry | Arabidopsis Stems | [¹³C₆]-Phenylalanine | Rapid incorporation of label into downstream hydroxycinnamic acids (p-coumarate, ferulate), allowing for flux estimation in the phenylpropanoid pathway. nih.gov |
| Plant Biology | Potato Tuber | [1-¹³C]-Phenylalanine | Traced the incorporation of the label into both hydroxycinnamic acids and monolignols, elucidating the temporal development of suberin's aromatic domain. cuny.edu |
| Human Metabolism | Human Liver Tissue (ex vivo) | Globally ¹³C-labeled medium | Assessed a wide range of metabolic activities simultaneously, including glucose metabolism and amino acid pathways, revealing features unique to human physiology. nih.gov |
| Microbial Metabolism | Saccharomyces cerevisiae | Not specified, general metabolomics | Identified that hydroxycinnamic acid stress disrupts amino acid metabolism and the TCA cycle, inhibiting cell growth. nih.gov |
This table provides examples of how 13C tracing is applied in different biological contexts.
Reference Material for Analytical Method Development and Validation
The development of a robust and reliable analytical method requires a well-characterized standard against which the performance of the method can be judged. This compound, produced with high isotopic and chemical purity, serves this purpose as an analytical reference material. sigmaaldrich.comsigmaaldrich.comlgcstandards.com
During method development, it is used to optimize parameters such as chromatographic separation (e.g., mobile phase composition, gradient, and flow rate) and mass spectrometer settings (e.g., ionization source parameters, collision energies). nih.govnih.gov For method validation, it is essential for establishing key performance characteristics, including linearity, sensitivity (limit of detection and quantification), accuracy, precision, and stability. nih.gov Certified reference materials from accredited suppliers provide the necessary documentation and assurance of quality, ensuring that the analytical methods developed are accurate, reproducible, and fit for purpose. lgcstandards.com
Calibration Curves and Limit of Detection/Quantification Studies
In quantitative analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), establishing a reliable calibration curve is fundamental for accuracy. This compound serves as an ideal internal standard for the precise quantification of unlabeled hydrocinnamic acid.
A calibration curve is constructed by preparing a series of standards with known concentrations of the unlabeled analyte and adding a constant, known amount of the labeled internal standard (this compound) to each. The response ratio (peak area of analyte / peak area of internal standard) is then plotted against the concentration of the analyte. orgprints.org This use of an internal standard corrects for potential variations in sample processing, extraction, and instrument response.
The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, with values close to 1.000 indicating a strong linear relationship. researchgate.net From this curve, two critical performance characteristics of the analytical method are determined: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). sepscience.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the absence of the analyte (the blank or noise level). d-nb.info
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. d-nb.info
These values are often calculated from the calibration curve using the standard deviation of the response (σ) and the slope of the curve (S), based on the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.com The use of a stable isotope-labeled internal standard like this compound in these studies ensures the high sensitivity and robustness of the quantification method. nih.gov
Table 1: Representative Analytical Method Validation Parameters Using a 13C-Labeled Internal Standard
This table illustrates typical validation data obtained when using a stable isotope-labeled internal standard, such as this compound, for quantitative analysis via LC-MS/MS. The data are representative examples based on published methods for similar compounds. researchgate.netnih.gov
| Parameter | Value | Description |
| Linearity Range | 0.5 - 5000 µg/L | The concentration range over which the method is accurate, precise, and linear. |
| Correlation Coefficient (R²) | > 0.999 | A measure of how well the calibration curve fits the data points. |
| Limit of Detection (LOD) | 0.3 - 1.7 µmol/L | The lowest analyte concentration detectable by the method. nih.gov |
| Limit of Quantification (LOQ) | 1.0 - 5.0 µmol/L | The lowest analyte concentration that can be reliably quantified. nih.gov |
| Intra-assay Variation (%CV) | < 7% | The precision of the method within a single analytical run. nih.gov |
| Inter-assay Variation (%CV) | < 8% | The precision of the method across different analytical runs. nih.gov |
Quality Control in Metabolomics Experiments
Metabolomics involves the comprehensive analysis of all small molecule metabolites in a biological system, often requiring the analysis of large batches of samples. waters.com Maintaining data quality and consistency across these large-scale experiments is a significant challenge. Variations can arise from sample extraction, storage, and fluctuations in mass spectrometer performance over time. researchgate.net
This compound can be used as a quality control (QC) compound to address these issues. By adding a consistent amount of the labeled standard to every sample, including a set of pooled QC samples, researchers can monitor the stability and performance of the entire analytical platform. nih.gov
The consistent detection and quantification of this compound across all samples in a batch provides confidence in the analytical results. If the signal of the internal standard varies significantly in a particular sample, it may indicate a problem with sample preparation or injection for that specific sample. Furthermore, repeated analysis of the pooled QC samples throughout the analytical run helps assess the stability and reproducibility of the system. A low coefficient of variation (%CV) for the internal standard in these QC samples indicates that the platform is performing consistently. waters.com This practice is crucial for generating reliable and comparable data in metabolomics research. sigmaaldrich.com
Table 2: Illustrative Use of this compound as a Quality Control (QC) Standard in a Metabolomics Batch
This table demonstrates how the consistent measurement of a labeled internal standard in pooled QC samples indicates the stability of an analytical run.
| Sample ID | Sample Type | Run Order | Measured Area of this compound |
| QC-01 | Pooled QC | 1 | 985,400 |
| Sample-01 | Biological Sample | 2 | 991,200 |
| Sample-02 | Biological Sample | 3 | 978,550 |
| ... | ... | ... | ... |
| QC-02 | Pooled QC | 11 | 996,100 |
| ... | ... | ... | ... |
| QC-03 | Pooled QC | 21 | 989,880 |
| ... | ... | ... | ... |
| QC-04 | Pooled QC | 31 | 979,500 |
| Statistics for QC Samples | Mean: 987,720Std Dev: 7,155%CV: 0.72% |
Probe for Enzyme Activity and Inhibition Studies (In Vitro)
Stable isotope-labeled compounds like this compound are powerful probes for investigating enzyme function in vitro. research-solution.com They allow for direct and sensitive measurement of enzyme activity by tracing the metabolic conversion of the labeled substrate into a labeled product using mass spectrometry.
In this application, this compound is introduced as a substrate into an assay containing a specific enzyme or cell extract. The enzyme's action may modify the molecule, but the 13C atoms remain, allowing the resulting product to be identified and quantified by its unique mass. nih.gov This approach, known as metabolic flux analysis, can reveal the rate of specific biochemical reactions and elucidate metabolic pathways. For example, labeled precursors related to cinnamic acids have been used to study the biosynthesis of complex plant polymers like suberin. cuny.edu
Furthermore, this compound can be used in enzyme inhibition studies. Unlabeled hydrocinnamic acid is known to inhibit certain enzymes, such as carboxyl ester lipase. biosynth.com In a competitive assay, researchers can measure how effectively a potential inhibitor competes with the labeled substrate (this compound) for the enzyme's active site. A reduction in the formation of the labeled product in the presence of the test compound would indicate inhibitory activity. This method is valuable for screening compound libraries to discover new enzyme inhibitors. mdpi.com Studies have used similar approaches to investigate the inhibitory effects of hydroxycinnamic acids on enzymes in organisms like Saccharomyces cerevisiae. nih.gov
Table 3: Potential In Vitro Enzyme Assays Using this compound as a Probe
This table outlines examples of how this compound could be applied to study different enzymes.
| Enzyme Target | Enzyme Class / Pathway | Assay Principle | Research Application |
| Carboxyl Ester Lipase | Hydrolase | Inhibition Assay: this compound is used as a reference inhibitor or in a competitive binding assay against a fluorescent substrate. | To screen for or characterize novel inhibitors of lipid metabolism. biosynth.com |
| Phenylalanine Ammonia-Lyase (PAL) Pathway Enzymes | Lyase / Hydroxylase | Substrate/Tracer Assay: A labeled precursor is used to trace the flux through the pathway leading to hydroxycinnamic acids. nih.govnih.gov | To measure the rate of phenylpropanoid biosynthesis and study its regulation. nih.gov |
| Fatty Acid Synthase (FAS) System Enzymes | Ligase / Reductase | Inhibition Assay: Used in competitive assays to identify inhibitors of bacterial fatty acid synthesis, where cinnamic acid derivatives have shown activity. mdpi.com | To discover new antimicrobial agents targeting essential bacterial metabolic pathways. |
Computational and Theoretical Approaches in 13c Hydrocinnamic Acid Research
Metabolic Network Reconstruction and Modeling for Flux Analysis
Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a cohesive model. ebi.ac.uk These genome-scale models serve as the foundation for analyzing the flow of metabolites, or fluxes, through the network. The use of 13C-labeled substrates, such as Hydrocinnamic Acid-13C3, provides empirical data that constrains these models, leading to a quantitative understanding of metabolic activity. nih.gov
Flux Balance Analysis (FBA) is a widely used computational method for predicting metabolic flux distributions at a steady state. researchgate.netplos.org The core of FBA is a stoichiometric model of a metabolic network, which mathematically represents the mass balance of metabolites, with the fundamental constraint that there is no net accumulation of intracellular metabolites over time. researchgate.net
When a 13C-labeled compound is introduced into a system, the resulting labeling patterns in downstream metabolites provide crucial constraints for the model. nih.gov While FBA traditionally predicts a range of possible flux distributions, integrating data from 13C tracer experiments—a technique known as 13C-Metabolic Flux Analysis (13C-MFA)—allows for the determination of a single, highly accurate flux map. nih.govnih.gov FBA can be used to explore metabolic capabilities, predict growth rates, and identify the effects of genetic or environmental changes, with the 13C data serving to validate and refine these predictions. nih.gov For instance, FBA has been used to understand metabolic adaptations in E. coli under different oxygen conditions, with 13C-MFA providing validated flux maps that reveal cellular energy dynamics. nih.gov
The application of FBA to a system metabolizing this compound would involve tracing the 13C labels through pathways such as beta-oxidation or conjugation, allowing researchers to quantify the flux through these specific metabolic routes.
| Modeling Approach | Objective | Role of this compound Data | Typical Output |
|---|---|---|---|
| Flux Balance Analysis (FBA) | Predict steady-state reaction fluxes that optimize a biological objective (e.g., biomass production). researchgate.net | Provides experimental constraints to validate or refine the predicted optimal flux distribution. | A vector of fluxes for all reactions in the network that maximizes the objective function. researchgate.net |
| 13C-Metabolic Flux Analysis (13C-MFA) | Determine precise intracellular metabolic fluxes by fitting a model to isotopic labeling data. nih.gov | Serves as the primary experimental input to trace carbon transitions through the metabolic network. nih.govnih.gov | A detailed map of absolute or relative metabolic fluxes throughout the central metabolism. nih.gov |
| Flux Ratio Analysis | Rapidly estimate relative fluxes at key metabolic branch points without requiring a global isotopic steady state. creative-proteomics.com | Provides labeling patterns of metabolites near convergence points to calculate the ratio of contributing pathways. creative-proteomics.com | Ratios of fluxes for intersecting pathways (e.g., glycolysis vs. pentose (B10789219) phosphate (B84403) pathway). creative-proteomics.com |
Elementary Flux Modes (EFMs) are the minimal sets of enzymes that can operate at a steady state, representing all possible, non-decomposable metabolic pathways within a network. osti.gov EFM analysis is a powerful tool for understanding the functional capabilities and robustness of a metabolic system. It reveals all potential routes for converting a substrate to a product, highlighting pathway redundancy—the existence of multiple routes that can perform the same function. osti.gov
In the context of this compound metabolism, EFM analysis could theoretically delineate every possible pathway for its breakdown or biotransformation. By comparing the predicted modes with the observed distribution of the 13C label in experimental studies, researchers could identify which of the potential pathways are active under specific conditions. This approach provides a deeper understanding of metabolic flexibility and how an organism might adapt its pathways in response to genetic or environmental shifts. osti.gov However, a significant challenge for EFM analysis is the combinatorial explosion in the number of modes as network size increases, making it most practical for analyzing smaller, well-defined subsections of metabolism. osti.gov
Quantum Chemical Calculations for Isotope Effects
The substitution of a 12C atom with a heavier 13C isotope in this compound can subtly alter the rates of the chemical reactions it undergoes. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the heavier isotope forms slightly stronger chemical bonds, which can affect the activation energy of a reaction. nih.gov Quantum chemical calculations provide a theoretical framework for predicting and interpreting these effects.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the vibrational frequencies of molecules in both their ground states and transition states. nih.govnih.gov Because the 13C atom is heavier, it has a lower zero-point vibrational energy compared to 12C. This difference in zero-point energy between the reactant and the transition state is the primary origin of the KIE.
By calculating these energies for both the light (12C) and heavy (13C) isotopologues of hydrocinnamic acid, scientists can predict the magnitude of the KIE for a specific enzymatic reaction. nih.gov A KIE value greater than 1 indicates that the 12C-containing molecule reacts faster (a "normal" KIE), while a value less than 1 signifies the 13C-containing molecule reacts faster (an "inverse" KIE). These theoretical predictions are invaluable for interpreting experimental results from 13C-MFA, where neglecting significant KIEs could lead to errors in flux determination. nih.govosti.gov While often assumed to be negligible, studies have shown that KIEs can be significant enough to impact labeling patterns, making their consideration crucial for rigorous flux analysis. nih.gov
The magnitude of the KIE is highly sensitive to the nature of the transition state of a reaction. If the bond to the isotopic carbon atom is being broken or formed in the rate-limiting step of a reaction, a significant primary KIE is expected. nih.gov Conversely, if the isotopic substitution is at a position not directly involved in bond changes during the rate-limiting step, a much smaller secondary KIE may be observed.
Quantum chemical calculations allow researchers to model the geometry and energetics of various possible transition states for a proposed reaction mechanism. nih.gov By comparing the computationally predicted KIEs for each potential mechanism with experimentally measured KIEs, it is possible to distinguish between different reaction pathways and identify the most likely transition state structure. nih.gov This approach has been used to differentiate between SN1 and SN2 reaction mechanisms and to validate the picture of asynchronous mechanisms with significant charge separation. nih.gov This makes the combination of experimental KIE measurements and quantum chemical calculations a powerful tool for elucidating detailed reaction mechanisms and pinpointing the rate-limiting steps in the metabolic processing of this compound.
| Computational Method | Application in KIE Studies | Key Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of vibrational frequencies and zero-point energies for ground and transition states. nih.gov | Prediction of KIE values; distinction between normal and inverse isotope effects. |
| GIAO (Gauge-Independent Atomic Orbital) Method | Calculation of NMR chemical shifts. nih.gov | Prediction of isotope effects on NMR chemical shifts, which complements KIE data for structural analysis. mdpi.com |
| Transition State Modeling | Modeling the geometry and energy of potential transition states for a reaction. nih.gov | Elucidation of reaction mechanisms (e.g., concerted vs. stepwise) and identification of rate-limiting steps. nih.gov |
Molecular Dynamics Simulations (if applicable to protein-ligand interactions relevant to its metabolic fate)
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are highly applicable for investigating its interactions with the proteins that govern its metabolic fate, such as metabolic enzymes or transport proteins.
MD simulations can model the binding of a ligand like hydrocinnamic acid to a protein's active or allosteric site. physchemres.orgmdpi.com These simulations provide detailed, dynamic insights into the stability of the protein-ligand complex, the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions), and any conformational changes the protein might undergo upon binding. researchgate.netacs.org
For example, a study on the interaction between 4-hydroxycinnamic acid and polyphenol oxidase used molecular docking and MD simulations to reveal that the inhibitor binds near the active site, interacting through hydrogen and hydrophobic bonds, and induces changes in the protein's secondary structure. researchgate.net Similarly, simulations of salicylic (B10762653) acid binding to human serum albumin helped identify specific binding subdomains and showed that the interaction leads to partial unfolding of the protein's secondary structure. physchemres.orgacs.org
By applying MD simulations to this compound, researchers could:
Predict its binding affinity and orientation within an enzyme's active site.
Identify key amino acid residues responsible for catalysis, which could be targeted in enzyme engineering studies.
Understand how the ligand is transported across cell membranes by simulating its interaction with transporter proteins.
Assess the stability of the protein-ligand complex, providing a rationale for the efficiency of a metabolic conversion. acs.org
These molecular-level insights are complementary to the network-level view provided by flux analysis, offering a multi-scale understanding of how this compound is processed within a biological system.
| Protein Target Example | Ligand | Key Findings from MD Simulation | Relevance to Metabolic Fate |
|---|---|---|---|
| Polyphenol Oxidase (PPO) | 4-Hydroxycinnamic Acid | Binding near the active site via hydrogen and hydrophobic interactions; induced changes in protein secondary structure (α-helix to β-sheet transformation). researchgate.net | Provides a molecular mechanism for enzyme inhibition, a key aspect of metabolic regulation. researchgate.net |
| Human Serum Albumin (HSA) | Salicylic Acid | Identified specific binding to subdomains IIA and IIIA; binding caused a decrease in α-helix content and an increase in β-sheets. physchemres.orgacs.org | Explains the binding and transport mechanism of a small molecule in the bloodstream, which is critical for its bioavailability and distribution to metabolic tissues. acs.org |
| Chloroplastic GAPDH-A1 | Salicylic Acid | Identified a specific binding pocket near Asn35 and Arg81, which overlaps with the NADP+ binding site. mdpi.com | Demonstrates competitive inhibition and provides a structural basis for how a small molecule can modulate the activity of a central metabolic enzyme. mdpi.com |
Data Processing Algorithms for Isotopic Abundance and Flux Estimation
In studies utilizing this compound as an isotopic tracer, the raw data generated, typically by mass spectrometry (MS), represents a complex mixture of signals. To translate this raw data into meaningful biological information, such as the activity of metabolic pathways, sophisticated data processing algorithms are essential. These algorithms are designed to perform two primary functions: correct the raw data for naturally occurring isotopes and then use this corrected data to estimate metabolic fluxes.
Isotopic Abundance Correction
A critical initial step in data processing is the correction for the natural abundance of all isotopes present in the analyzed metabolite and its derivatization agent, if any. oup.com Elements like carbon, hydrogen, oxygen, nitrogen, and silicon naturally exist as a mixture of stable isotopes (e.g., not just ¹²C but also ¹³C at ~1.1% abundance). These naturally occurring heavy isotopes contribute to the measured mass spectrum and can distort the true labeling pattern derived from the this compound tracer. uni-regensburg.deresearchgate.net
Algorithms for natural abundance correction mathematically subtract the contribution of these natural isotopes. oup.com This is often achieved using matrix-based correction methods. researchgate.net A correction matrix is constructed based on the elemental formula of the analyzed molecule and the known natural abundance of its constituent isotopes. researchgate.netresearchgate.net The measured isotopologue intensity vector is then multiplied by the inverse of this correction matrix to yield the corrected intensity vector, which reflects the true enrichment from the ¹³C tracer. uni-regensburg.de
Several software tools have been developed to automate this process, each employing robust correction algorithms.
| Software | Correction Algorithm Approach | Key Features |
| IsoCor | Employs matrix-based correction using iterative convolution of isotopic vectors. oup.com | Corrects for any isotopic tracer, accounts for tracer impurity, and can process large datasets automatically. oup.comresearchgate.net |
| IsoCorrectoR | Utilizes a correction matrix constructed based on the sum formula of the metabolite. uni-regensburg.de | Implemented in R, capable of correcting low-resolution MS/MS data and handling multiple labeling elements. uni-regensburg.de |
| EMU Framework | Includes algorithms for correcting tandem MS data using 2D-deconvolution. nih.govfrontiersin.org | Specifically designed for tandem MS, it corrects for labeling in both parent and daughter fragments. nih.govfrontiersin.org |
A hypothetical example of how these algorithms correct the mass isotopomer distribution (MID) for a metabolite derived from this compound is shown below. M+0 represents the monoisotopic, unlabeled mass, while M+1, M+2, and M+3 represent the same molecule with one, two, and three additional neutrons, respectively. The correction reveals the true incorporation of the ¹³C label.
| Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| M+0 | 20.0 | 25.0 |
| M+1 | 35.0 | 30.0 |
| M+2 | 30.0 | 30.0 |
| M+3 | 15.0 | 15.0 |
Metabolic Flux Estimation Algorithms
Once the isotopic abundance data is corrected, the next step is to estimate the rates (fluxes) of the metabolic reactions that produced these labeling patterns. This is the core of ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov The goal is to find a set of fluxes that, when simulated in a metabolic network model, can accurately predict the experimentally measured MIDs. frontiersin.org There are two major classes of algorithms for this purpose. helsinki.fi
Optimization Approach: This is the most common method. It treats flux estimation as a non-linear optimization problem. helsinki.fi The algorithm iteratively adjusts flux values within a metabolic model to minimize the difference between the model-predicted MIDs and the experimentally measured MIDs. frontiersin.org The goodness-of-fit is typically evaluated by calculating the sum of squared residuals (SSR).
Direct Approach: This method aims to avoid complex non-linear optimization by deriving direct linear constraints on the fluxes from the isotopic labeling data. helsinki.fi While computationally less intensive, it may not always be able to resolve all fluxes in a complex network.
Several computational frameworks and software packages implement these algorithms to facilitate flux analysis.
| Software Suite | Core Algorithmic Principle | Description |
| 13CFLUX2 | High-performance simulation and optimization algorithms. oup.comresearchgate.net | A powerful suite that uses a specialized language (FluxML) and supports high-performance computing to analyze complex metabolic models. oup.comresearchgate.net |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework. mit.edu | The EMU framework decomposes the metabolic network into smaller units, significantly improving the speed and efficiency of simulating MIDs and calculating fluxes. mit.edu |
| FiatFlux | Focuses on flux ratio analysis from MS data. nih.gov | Provides a user-friendly platform to calculate ratios of fluxes at key metabolic branch points. nih.gov |
| p¹³CMFA | Parsimonious ¹³C-MFA. plos.org | This approach adds a secondary optimization step. After finding solutions that fit the ¹³C data, it selects the single solution that minimizes the sum of all metabolic fluxes, often incorporating gene expression data for weighting. frontiersin.orgplos.org |
| CeCaFLUX | Parallel evolutionary optimization algorithm. oup.com | Designed for non-stationary ¹³C experiments, it uses an evolutionary algorithm to solve the optimization problem, avoiding the need to calculate complex Jacobian and Hessian matrices required by gradient-based methods. oup.com |
The application of these algorithms in a study using this compound would allow researchers to trace the labeled carbon atoms as they are incorporated into various downstream metabolites. By quantifying the isotopic enrichment in products like phenylpropionic acids or benzoic acids, these computational methods can elucidate the precise metabolic pathways involved in Hydrocinnamic Acid metabolism and quantify the rate at which they operate. encyclopedia.pubasm.org
Emerging Research Frontiers and Challenges in Hydrocinnamic Acid 13c3 Studies
Integration with Multi-Omics Technologies (e.g., fluxomics, metabolomics)
The integration of Hydrocinnamic acid-13C3 into multi-omics workflows, particularly metabolomics and fluxomics, represents a significant frontier in systems biology. Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, providing a snapshot of its physiological state. bldpharm.com In this context, this compound is invaluable as an internal standard. Because it is chemically identical to its unlabeled counterpart but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. scbt.com This allows for precise quantification and correction for any loss of analyte during extraction and analysis, overcoming matrix effects that can otherwise compromise data accuracy. lgcstandards.com
Fluxomics takes this a step further by measuring the rates of metabolic reactions. When a 13C-labeled substrate is introduced into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. By tracking the rate and pattern of 13C incorporation into various molecules, researchers can map the flow of carbon through metabolic networks and quantify the activity (flux) of different pathways. researchgate.net While Hydrocinnamic acid itself is not a central metabolite, its microbial or cellular breakdown products can be traced. For instance, if this compound is metabolized, the labeled carbons can appear in central carbon metabolism intermediates, providing insights into peripheral metabolic pathways and xenobiotic processing. alfa-chemistry.com The combination of metabolomic and fluxomic data, facilitated by tracers like this compound, offers a dynamic view of cellular function that is far more informative than static concentration measurements alone. researchgate.netsymeres.com
Table 1: Application of this compound in Multi-Omics
| Technology | Role of this compound | Research Goal |
| Metabolomics | Internal Standard | Accurate quantification of unlabeled hydrocinnamic acid and related metabolites by correcting for sample loss and matrix effects. |
| Fluxomics | Isotopic Tracer | To trace the metabolic fate of the propionic acid side chain following microbial or cellular degradation. |
| Integrated Omics | Analytical Standard & Tracer | To link metabolic pathway activity (fluxomics) with changes in metabolite concentrations (metabolomics) for a comprehensive biological understanding. |
Development of Novel Positional Labeling Strategies
The specific labeling pattern of this compound, where the three carbons of the side chain are labeled (C₆H₅¹³CH₂¹³CH₂¹³COOH), is an example of positional labeling. sigmaaldrich.com This strategy is crucial because different atoms in a molecule can have different metabolic fates. A significant research frontier is the design and synthesis of new positional isomers to answer more specific biochemical questions.
For example, studying the breakdown of hydrocinnamic acid by microorganisms could involve different initial steps, such as cleavage between the first and second carbons of the side chain versus the second and third. A molecule labeled only at the carboxyl carbon (Hydrocinnamic acid-1-13C) would allow researchers to specifically track decarboxylation reactions. Conversely, labeling only the carbons adjacent to the phenyl group could trace the fate of the ethylphenyl moiety.
The use of position-specific labeling enables researchers to trace the cleavage and transformation of molecules with greater precision. nih.gov This approach has been described as a prerequisite for metabolic tracing, as it allows for the differentiation between the uptake of an intact molecule and the uptake of its fragments after initial metabolism by microorganisms or enzymes in the environment. This level of detail is critical for accurately modeling metabolic pathways and understanding the specific biochemical reactions a compound undergoes.
Advanced Analytical Techniques for Enhanced Sensitivity and Resolution
The utility of this compound is intrinsically linked to the analytical techniques used to detect it. Mass spectrometry (MS), typically coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), is the primary tool for analyzing isotopically labeled compounds. escholarship.org A key frontier in this area is the continuous improvement of analytical instrumentation to achieve higher sensitivity, resolution, and throughput.
High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, which is essential for separating the 13C-labeled analyte from other molecules in a complex biological matrix. bldpharm.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, creating a unique fingerprint for the compound and its labeled components. This technique is crucial for confirming the identity of metabolites and determining where the isotopic label resides within the molecule. escholarship.org
Emerging techniques focus on minimizing sample volume and increasing the speed of analysis, enabling high-throughput screening and the study of single cells. The goal is to develop methods with extremely low limits of detection, capable of measuring femtomole quantities of labeled compounds, which is necessary for capturing subtle metabolic changes in highly localized environments. mdpi.com
Table 2: Analytical Methods for this compound Analysis
| Technique | Principle | Advantage for Labeled Compound Analysis |
| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | High selectivity and sensitivity; provides structural information and confident identification of labeled metabolites. escholarship.org |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for analyzing derivatized small molecules and their isotopic enrichment. |
| HRMS | Measures mass-to-charge ratio with high accuracy. | Resolves labeled compounds from isobaric interferences in complex samples. bldpharm.com |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can identify the exact position of 13C labels without fragmentation. scbt.com |
Challenges in Data Interpretation and Validation of Isotopic Tracing Studies
Despite the power of isotopic tracers, significant challenges remain in the interpretation and validation of the data they generate. One major hurdle is the correction for the natural abundance of stable isotopes. acs.org Carbon-13 exists naturally at about 1.1% abundance, meaning that even in an unlabeled sample, a fraction of molecules will contain one or more 13C atoms. This background signal must be accurately calculated and subtracted to determine the true level of enrichment from the labeled tracer. acs.org
Another challenge is the complexity of metabolic networks. A labeled atom from this compound could be incorporated into numerous downstream products through various interconnected pathways. Distinguishing the primary metabolic route from secondary or recycling pathways requires sophisticated computational models and can be ambiguous. researchgate.net For example, an elevated level of a labeled metabolite could indicate increased production or decreased consumption, two scenarios with vastly different biological interpretations. researchgate.net
Validation of findings is also a critical challenge. It requires careful experimental design, including the use of multiple labeled precursors or positional isomers to cross-validate pathway activity. Confirming that a detected signal corresponds to a genuine biological metabolite and not an experimental artifact, contaminant, or a product of abiotic degradation is a constant focus of method development. researchgate.net
Potential for New Non-Clinical Research Applications (e.g., environmental fate, materials science)
Beyond its use in biological and medical research, this compound has significant potential in other scientific domains, notably environmental science and materials science.
In environmental fate studies , labeled compounds are used to trace the movement and degradation of chemicals in ecosystems. lgcstandards.com Hydrocinnamic acid and related phenolic compounds are natural plant products and components of lignin (B12514952), a major constituent of wood and soil organic matter. nih.gov By using this compound, scientists can track its degradation by soil microbes, its uptake by plants, its persistence in water, and its transformation into other compounds. wur.nl This is crucial for understanding carbon cycling in terrestrial and aquatic environments and for monitoring the fate of organic pollutants that share similar chemical structures. Stable Isotope Probing (SIP), which involves tracking the 13C label into the DNA, RNA, or proteins of microorganisms, can identify the specific microbes responsible for degrading the compound in a complex environmental sample. nih.gov
In materials science , isotopically labeled compounds are used to study the synthesis and degradation of polymers. scbt.comrsc.org Hydroxycinnamic acids are known building blocks of natural biopolymers like suberin. nih.gov Research has shown that mixtures including hydroxycinnamic acids can self-assemble into polymer-like structures. Using labeled precursors like this compound in the synthesis of bio-based polymers would allow researchers to use techniques like solid-state NMR and mass spectrometry to study the polymer's structure and to track its biodegradation over time. researchgate.net This is particularly relevant for developing sustainable materials and understanding the life cycle of plastics in the environment.
Q & A
Q. What analytical techniques are recommended to verify the isotopic purity and structural integrity of Hydrocinnamic Acid-13C3?
Isotopic purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) for isotopic distribution analysis, while structural integrity is validated via solution-state carbon-13 nuclear magnetic resonance (13C NMR) . For example, 13C NMR can identify the labeled carbons in the hydrocinnamic acid backbone by comparing chemical shifts to unlabeled analogs . GC-MS is particularly effective for quantifying 13C enrichment (>99 atom %), as demonstrated in studies of similar 13C-labeled organic acids .
Q. How should this compound be prepared for solubility-limited assays (e.g., in vitro cancer studies)?
this compound is sparingly soluble in aqueous buffers but dissolves in DMSO at 125 mg/mL (827.05 mM) with warming to 60°C. For cell-based assays, prepare a stock solution in DMSO and dilute in culture media to avoid precipitation. Ensure final DMSO concentrations ≤0.1% to prevent cytotoxicity, as noted in protocols for 13C-labeled phenolic acids .
Q. What are the primary applications of this compound in tracer studies for metabolic pathways?
The compound is used to trace phenylpropanoid metabolism in plants and microbial systems. Its 13C-labeling allows precise tracking of metabolic fluxes via LC-MS or NMR, particularly in studies of lignin biosynthesis or microbial degradation of aromatic compounds. This approach mirrors methodologies applied to 13C-labeled caffeic acid and lactic acid in metabolic flux analysis .
Advanced Research Questions
Q. How does this compound inhibit quorum sensing (QS) in Pseudomonas aeruginosa, and what experimental evidence supports this mechanism?
this compound competitively binds to the LasR receptor protein , disrupting QS-regulated virulence factors (e.g., pyocyanin production, biofilm formation). Evidence includes:
- Gene expression analysis : Downregulation of lasI, rhlR, and pqsA via RT-qPCR .
- Molecular docking : In silico models show HCA-13C3 binding to LasR’s ligand pocket, validated by reduced violacein production in reporter strains .
- Biofilm quantification : Crystal violet assays reveal >50% inhibition at sub-millimolar concentrations .
Q. How can researchers resolve contradictions in reported IC50 values for this compound across cancer cell lines?
Discrepancies in IC50 values (e.g., 1–4.5 mM in glioblastoma vs. melanoma) may arise from:
- Cell-specific uptake efficiency : Use isotope ratio mass spectrometry (IRMS) to quantify intracellular 13C accumulation .
- Assay interference : DMSO solvent effects or pH-dependent solubility can alter bioactivity. Validate results with orthogonal assays (e.g., ATP viability vs. apoptosis markers) .
- Batch variability : Ensure isotopic purity ≥99% via vendor certificates or in-house NMR validation .
Q. What experimental design considerations are critical for longitudinal studies using this compound in microbial consortia?
- Stable isotope probing (SIP) : Combine with 16S rRNA sequencing to track microbial taxa assimilating 13C-labeled carbon .
- Dosing regimen : Use pulsed vs. continuous dosing to distinguish metabolic activity from passive uptake .
- Control for isotope exchange : Include unlabeled hydrocinnamic acid controls to account for abiotic 13C transfer .
Methodological Challenges and Solutions
Q. How can researchers optimize NMR sensitivity for detecting this compound in complex biological matrices?
- Sample preparation : Extract metabolites using solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds .
- Pulse sequences : Apply 13C-1H heteronuclear single quantum coherence (HSQC) to enhance signal-to-noise ratios in low-concentration samples .
- Isotopic dilution : Spike samples with 13C-free hydrocinnamic acid to calibrate quantification .
Q. What strategies mitigate photodegradation and thermal instability during storage of this compound?
- Storage conditions : Aliquot and store at -20°C in amber vials under inert gas (argon) to prevent oxidation .
- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to establish shelf-life .
Data Interpretation and Validation
Q. How should researchers validate the specificity of this compound’s anti-biofilm activity against off-target effects?
Q. What statistical approaches are recommended for analyzing dose-response data in 13C-labeled compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
